molecular formula C4H6ClN5 B072524 6-Chloropyrimidine-2,4,5-triamine CAS No. 1194-78-1

6-Chloropyrimidine-2,4,5-triamine

Cat. No. B072524
CAS RN: 1194-78-1
M. Wt: 159.58 g/mol
InChI Key: BMCHNFZLERXZBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloropyrimidine derivatives involves reactions with neutral nucleophiles, such as ethanolamine and diethanolamine, leading to the production of mono- and disubstituted derivatives. However, certain chlorine atoms may resist replacement due to intramolecular hydrogen bonding, affecting the synthesis's flexibility and outcomes (Delia, Stark, & Glenn, 1995).

Molecular Structure Analysis

The molecular structure of 6-chloropyrimidine derivatives has been explored through cocrystallization with other chemical compounds. This analysis reveals the importance of hydrogen and halogen bonds in stabilizing the crystal structure. The structures typically consist of chains formed by strong hydrogen bonds, with solvent molecules contributing to the overall stability (Gerhardt & Egert, 2015).

Chemical Reactions and Properties

Chemical reactions of chloropyrimidines include their interaction with various nucleophiles leading to different derivatives. The reactivity can vary significantly based on the substituents present on the pyrimidine ring and the reaction conditions. These reactions can lead to a wide range of products with diverse chemical properties, demonstrating the compound's versatility in organic synthesis (Beingessner et al., 2008).

Scientific Research Applications

Environmental and Biological Significance

Pyrimidine derivatives, including chlorinated versions, are significant in environmental chemistry and biology. For instance, tribromophenols, which share structural similarities with chloropyrimidines, are used as intermediates in the synthesis of flame retardants and have been studied for their environmental concentrations and toxicology (Koch & Sures, 2018). These compounds are ubiquitous in the environment due to their use in various industrial applications and their role as degradation products of more complex substances.

Applications in Sensing and Detection

Pyrimidine derivatives are employed as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in detecting various substances (Jindal & Kaur, 2021). Their versatility and biological relevance enable the development of sophisticated sensors for environmental monitoring, medical diagnostics, and research applications.

Pharmaceutical Research

In pharmaceutical research, pyrimidine derivatives have been explored for their anti-inflammatory properties and structure-activity relationships (SARs). They exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, and anti-inflammatory activities, making them a focus of medicinal chemistry (Rashid et al., 2021). This research underlines the potential of pyrimidine derivatives in developing new therapeutic agents.

Anti-Alzheimer's Research

The structural activity relationship (SAR)-based medicinal perspectives of pyrimidine derivatives have also been investigated for their potential as anti-Alzheimer's agents. Their non-toxic nature and ease of synthesis make them attractive candidates for drug development aimed at neurological disorders (Das et al., 2021).

Safety And Hazards

The safety information for 6-Chloropyrimidine-2,4,5-triamine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to store this compound in a refrigerator .

properties

IUPAC Name

6-chloropyrimidine-2,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCHNFZLERXZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333331
Record name 6-chloropyrimidine-2,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrimidine-2,4,5-triamine

CAS RN

1194-78-1
Record name 6-chloropyrimidine-2,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidinediamine (24.55 g, 0.0906 mol) in ethanol (640 ml), water (640 ml) and acetic acid (64 ml) was heated to 70° under nitrogen. Zinc dust (75 g) was added slowly over 1 hour, and then the reaction was stirred an additional hour at 70°. Then the reaction was cooled to room temperature and filtered under nitrogen. The filtrate was cooled to 0° and the pH was raised to 10 with 10% sodium hydroxide (400 ml). The precipitated zinc hydroxide was removed by filtration through Celite, and the dark red filtrate was neutralized to pH 7 with glacial acetic acid and concentrated to 300 ml. Water (50 ml) was added, the reaction was cooled to 0°, and the pH raised to 9 with 10% NaOH. The solution was allowed to stand at 5° for 3 days. The crystals were collected, washed with water (50 ml) and then ether (50 ml), and dried at 35° for 16 hours in vacuo to give 10.94 g of desired product.
Quantity
24.55 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Name
Quantity
75 g
Type
catalyst
Reaction Step Two

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